molecular formula C8H13NO2 B3168850 N-[(oxiran-2-yl)methoxy]cyclopentanimine CAS No. 93349-32-7

N-[(oxiran-2-yl)methoxy]cyclopentanimine

Cat. No.: B3168850
CAS No.: 93349-32-7
M. Wt: 155.19 g/mol
InChI Key: ZGWFBWWLSCTPRG-UHFFFAOYSA-N
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Description

N-[(oxiran-2-yl)methoxy]cyclopentanimine is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a cyclopentanimine moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxiran-2-yl)methoxy]cyclopentanimine typically involves the reaction of cyclopentanimine with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with cyclopentanimine in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(oxiran-2-yl)methoxy]cyclopentanimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentanimine derivatives .

Scientific Research Applications

N-[(oxiran-2-yl)methoxy]cyclopentanimine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(oxiran-2-yl)methoxy]cyclopentanimine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxiran-2-yl)methoxy]cyclohexanimine
  • N-[(oxiran-2-yl)methoxy]cyclobutanamine
  • N-[(oxiran-2-yl)methoxy]cycloheptanimine

Uniqueness

N-[(oxiran-2-yl)methoxy]cyclopentanimine is unique due to its specific ring structure and the presence of both an oxirane and an imine group.

Properties

IUPAC Name

N-(oxiran-2-ylmethoxy)cyclopentanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-4-7(3-1)9-11-6-8-5-10-8/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFBWWLSCTPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2CO2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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